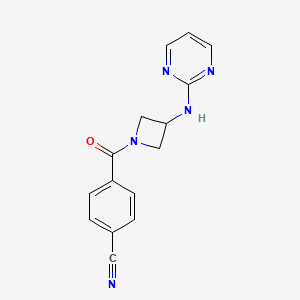

4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The structure of azetidines is driven by the ring strain of approximately 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . This provides a highly attractive entry to bond functionalization by N–C bond cleavage .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Applications De Recherche Scientifique

Leukemia Treatment

This compound has been identified as a structural analog to active pharmaceutical ingredients like Imatinib, which is used to treat chronic myelogenic leukemia . The pyrimidin-2-ylamino group plays a crucial role in inhibiting tyrosine kinases, which are essential in the proliferation of cancerous cells.

Neuroprotective Agent

Derivatives of this compound have shown potential as neuroprotective agents, particularly in the context of neurodegenerative diseases such as Parkinson’s disease (PD) . These derivatives can inhibit c-Abl kinase activity, which is implicated in the pathogenesis of PD.

Blood-Brain Barrier Permeability

The compound’s derivatives have been designed to have higher oral bioavailability and proper permeability of the blood-brain barrier . This property is significant for the treatment of central nervous system disorders, allowing the compound to reach the brain more effectively.

Anticancer Drug Discovery

The compound’s framework serves as a basis for designing new anticancer drugs. Its structure allows for the creation of new derivatives with potential anticancer properties, expanding the arsenal of drugs available for cancer treatment .

Molecular Modeling

The compound is used in molecular modeling studies to design new derivatives with specific biological activities . These studies are crucial for understanding the interaction between the compound and its biological targets.

Structural Studies

Structural characterization of this compound and its derivatives provides insights into their conformation and binding properties . Such studies are essential for the rational design of drugs with improved efficacy and reduced side effects.

Orientations Futures

Azetidines have attracted major attention in organic synthesis . Recent advances in the synthesis, functionalization, and application of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

Mécanisme D'action

Target of Action

The compound “4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile” contains a pyrimidin-2-ylamino group and an azetidine ring. Pyrimidine derivatives are known to interact with various biological targets, including nucleic acids and enzymes involved in cellular metabolism . Azetidines, due to their ring strain, are often used in organic synthesis and medicinal chemistry .

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways affected by “4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile”. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, while azetidines can be used in the synthesis of various bioactive compounds .

Result of Action

The molecular and cellular effects of “4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile” would depend on its specific targets and mode of action. Given its structural components, it might have potential applications in medicinal chemistry or organic synthesis .

Propriétés

IUPAC Name |

4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-8-11-2-4-12(5-3-11)14(21)20-9-13(10-20)19-15-17-6-1-7-18-15/h1-7,13H,9-10H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRBYGDVMDKCWIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2594846.png)

![6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-yl-1-propylquinolin-4(1H)-one](/img/structure/B2594849.png)

![N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2594851.png)

![3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2594852.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)

![ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2594866.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2594867.png)